molecular formula C17H11F8NO2 B5153250 4-fluoro-N-[3-(2,2,3,3-tetrafluoropropoxy)-4-(trifluoromethyl)phenyl]benzamide

4-fluoro-N-[3-(2,2,3,3-tetrafluoropropoxy)-4-(trifluoromethyl)phenyl]benzamide

Cat. No. B5153250
M. Wt: 413.26 g/mol
InChI Key: QCUZWYLTKYLQLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-[3-(2,2,3,3-tetrafluoropropoxy)-4-(trifluoromethyl)phenyl]benzamide is a synthetic chemical compound that has gained significant interest in the scientific community due to its potential applications in research. This compound is commonly referred to as 'compound X' and is used in various scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.

Mechanism of Action

The mechanism of action of compound X is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. Additionally, compound X has been shown to inhibit the activity of certain proteins involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Compound X has been shown to have a number of biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain, and has been investigated for its potential use in the treatment of various inflammatory disorders such as arthritis. Additionally, compound X has been shown to inhibit the growth of certain cancer cells, suggesting that it may have potential as a cancer therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of using compound X in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. Additionally, it has been extensively studied and its mechanism of action is well understood. However, one limitation of using compound X in lab experiments is that its effects may be specific to certain cell types, and may not be applicable to all biological systems.

Future Directions

There are a number of future directions for research involving compound X. One area of interest is its potential use in the treatment of various inflammatory disorders such as arthritis. Additionally, further studies are needed to investigate its potential use in cancer therapy, as well as its effects on other biological systems. Furthermore, future research may focus on developing new synthetic compounds based on the structure of compound X, with the aim of developing more effective and targeted therapies.

Synthesis Methods

The synthesis of compound X involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of 4-fluoroaniline with 2,2,3,3-tetrafluoropropyl chloroformate to produce 4-fluoro-N-[3-(2,2,3,3-tetrafluoropropoxy)phenyl]benzamide. This intermediate product is then reacted with trifluoromethyl iodide to produce the final product, 4-fluoro-N-[3-(2,2,3,3-tetrafluoropropoxy)-4-(trifluoromethyl)phenyl]benzamide.

Scientific Research Applications

Compound X has been extensively used in various scientific studies due to its potential applications in research. It has been shown to have anti-inflammatory and analgesic properties, and has been investigated for its potential use in the treatment of various inflammatory disorders. Additionally, compound X has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of certain cancer cells.

properties

IUPAC Name

4-fluoro-N-[3-(2,2,3,3-tetrafluoropropoxy)-4-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F8NO2/c18-10-3-1-9(2-4-10)14(27)26-11-5-6-12(17(23,24)25)13(7-11)28-8-16(21,22)15(19)20/h1-7,15H,8H2,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUZWYLTKYLQLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)C(F)(F)F)OCC(C(F)F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F8NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-[3-(2,2,3,3-tetrafluoropropoxy)-4-(trifluoromethyl)phenyl]benzamide

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